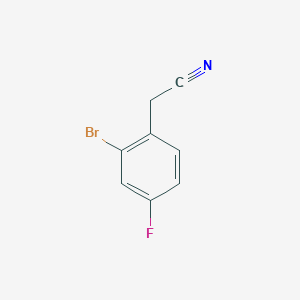

2-(2-Bromo-4-fluorophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITVZXQQQFKXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356577 | |

| Record name | 2-(2-bromo-4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61150-58-1 | |

| Record name | 2-(2-bromo-4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, safety information, and applications of 2-(2-Bromo-4-fluorophenyl)acetonitrile. This compound is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel therapeutics.

Core Chemical Properties

This compound is an aromatic nitrile compound. Its structure incorporates a bromo and a fluoro substituent on the phenyl ring, making it a versatile building block in medicinal chemistry and organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 61150-58-1 | [1][2] |

| Molecular Formula | C₈H₅BrFN | [1][3] |

| Molecular Weight | 214.04 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Bromo-4-fluorophenylacetonitrile | [4] |

| Purity | Typically ≥97% | [1] |

Physicochemical Properties

The physical characteristics of this compound are summarized below. It is generally a white solid with low solubility in water but soluble in common organic solvents.

| Property | Value | Source(s) |

| Appearance | White Solid | [4] |

| Solubility in Water | Low | [5] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [5] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | [5][6] |

Safety and Hazard Information

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn.[7] Work should be conducted in a well-ventilated area or a fume hood.[7]

| Hazard Class | Hazard Statement | Precautionary Statement | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. | [7] |

Experimental Protocols

4.1. Synthesis of this compound

This compound can be synthesized via a nucleophilic substitution reaction using 2-bromo-4-fluorobenzyl bromide and sodium cyanide.[4]

Methodology:

-

A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is heated to 90°C.[4]

-

The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly.[4]

-

Once the reaction mixture cools to 50°C, water (120 mL) is added.[4]

-

The aqueous mixture is extracted three times with dichloromethane (CH₂Cl₂, 50 mL portions).[4]

-

The combined organic extracts are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[4]

-

The crude product is purified using silica gel flash chromatography with a hexane/ethyl acetate (9/1) eluent to yield this compound as a white solid (50% yield).[4]

4.2. Derivatization for Pharmaceutical Synthesis

This acetonitrile derivative serves as a precursor for more complex molecules. For instance, it can be methylated to form 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, an intermediate for Plk1 inhibitors.[4]

Methodology:

-

This compound (3g, 14 mmol) is dissolved in dimethylformamide (DMF, 10 mL) and cooled to 0°C.[4]

-

Sodium hydride (1g, 42.1 mmol) is added, and the mixture is stirred for 30 minutes, allowing it to warm to room temperature.[4]

-

Methyl iodide (6g, 42 mmol) is added, and stirring continues for another 30 minutes.[4]

-

The reaction is quenched with water and the product is extracted with dichloromethane (DCM).[4]

-

The organic phase is dried with sodium sulfate and concentrated.[4]

-

The residue is purified by flash column chromatography to yield the methylated product as a white solid (65% yield).[4]

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound - [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Bromo-4-Fluorophenylacetonitrile | CAS 211254-75-8 | Structure, Properties, Applications & Safety Data - China Supplier [nj-finechem.com]

- 6. 114897-91-5|2-(4-Bromo-2-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile (CAS 61150-58-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromo-4-fluorophenyl)acetonitrile, a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, applications, and safety information, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams are included to illustrate synthetic pathways and logical workflows.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile.[1] Its structure, featuring a bromine and a fluorine atom on the phenyl ring, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[1][2] It is typically a solid at room temperature.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 61150-58-1 | [5] |

| Molecular Formula | C₈H₅BrFN | [5] |

| Molecular Weight | 214.03 g/mol | [5] |

| Physical Form | Solid | [3][4] |

| Purity | ≥95% - 98% | [3][5] |

| Boiling Point | 281.0 ± 25.0 °C (760 Torr) | [6] |

| Density | 1.573 ± 0.06 g/cm³ (20 °C, 760 Torr) | [7] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3][7] |

Synthesis and Experimental Protocol

The synthesis of this compound is commonly achieved through the cyanation of 2-bromo-4-fluorobenzyl bromide.[8]

Experimental Protocol: Synthesis of this compound[8]

Materials:

-

2-bromo-4-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of sodium cyanide (2.0 equivalents) in DMSO (6 mL) is heated to 90 °C.

-

The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly.

-

Once the reaction mixture cools to 50 °C, 120 mL of water is added.

-

The aqueous mixture is extracted three times with 50 mL portions of dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (9/1) eluent to yield this compound as a white solid.

Yield: Approximately 50%[8]

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data is crucial for the structural confirmation of this compound.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment | Reference(s) |

| 7.70 ppm | dd | 8.6, 2.7 Hz | 1H | Aromatic CH | [8] |

| 7.61 ppm | dd | 8.6, 6.0 Hz | 1H | Aromatic CH | [8] |

| 7.34 ppm | dt | 8.6, 2.7 Hz | 1H | Aromatic CH | [8] |

| 4.07 ppm | s | - | 2H | CH₂ | [8] |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Applications in Drug Development

This compound is a key intermediate in the synthesis of pharmaceutical compounds, notably as a precursor for Polo-like kinase 1 (Plk1) inhibitors, which are investigated as potential cancer therapeutics.[8]

Role in the Synthesis of Plk1 Inhibitors

Plk1 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can prevent the division of cancer cells.[8] this compound is used to synthesize 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, a direct precursor to novel triazole-based aminopyrimidine compounds that act as Plk1 inhibitors.[8]

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Water (H₂O)

-

Dichloromethane (DCM)

Procedure:

-

At 0 °C, sodium hydride (1g, 42.1 mmol) is added to a stirred solution of this compound (3g, 14 mmol) in 10 mL of dimethylformamide.

-

The mixture is allowed to warm to room temperature over 30 minutes.

-

Methyl iodide (6g, 42 mmol) is added, and the mixture is stirred for another 30 minutes.

-

The reaction is quenched with water.

-

The product is extracted into dichloromethane.

-

The organic phase is dried with sodium sulfate and concentrated.

-

The resulting residue is purified by flash column chromatography (hexane to 20% ethyl acetate in hexane, gradient elution) to yield the title compound as a white solid.

Yield: 65%[8]

Application in Proteomics Research

This compound is also utilized in proteomics research as a cysteine-modifying reagent. The thiol group of cysteine residues in proteins reacts with the electrophilic carbon of this compound, introducing a unique mass tag for protein identification and characterization via mass spectrometry.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P280, P305, P338, P351[4]

Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact or exposure, seek immediate medical attention.

Visual Diagrams

Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - [sigmaaldrich.com]

- 3. ijsr.net [ijsr.net]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-Bromo-5-fluorophenyl)acetonitrile | C8H5BrFN | CID 2773928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]

- 8. 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-(2-Bromo-4-fluorophenyl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides core physicochemical data and standardized methodologies relevant to the chemical compound 2-(2-Bromo-4-fluorophenyl)acetonitrile.

Core Compound Data

This compound is a substituted aromatic nitrile. Its chemical structure incorporates a bromine and a fluorine atom on the phenyl ring, making it a valuable building block in organic and medicinal chemistry.[1] The compound's primary applications are in chemical synthesis and proteomics research, where it is used for cysteine alkylation, a technique to modify and identify proteins via mass spectrometry.[1]

The key quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 214.03 g/mol | [1] |

| Molecular Formula | C₈H₅BrFN | [1][2] |

| CAS Number | 61150-58-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)Br)CC#N | [1] |

Experimental Protocols: Molecular Weight Determination

The molecular weight of a compound like this compound is empirically determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample solution is introduced into the mass spectrometer's ion source. A high voltage is applied to a capillary needle, causing the sample to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum shows a peak corresponding to the molecular ion. The molecular weight is calculated from the m/z value of this peak. For this compound, a prominent peak would be expected around m/z = 214.03, corresponding to the protonated molecule [C₈H₅BrFN+H]⁺, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Visualizations

The following diagram illustrates the logical relationship between the molecular formula and the calculation of its molecular weight.

Caption: Molecular weight calculation workflow.

References

An In-Depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific reactivity that is highly valuable in the construction of complex molecular architectures. This compound has garnered significant attention in medicinal chemistry and proteomics for its role as a key intermediate in the synthesis of targeted therapeutics and as a tool for protein modification. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The following table summarizes its key identifiers and physical data.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 61150-58-1 | [1] |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.04 g/mol | [1] |

| Appearance | Solid (Typical) | [2] |

| Solubility | Low in water; Soluble in common organic solvents like dichloromethane and chloroform. | [2] |

| Purity | >97% | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

| Spectrum Type | Data |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons. |

| ¹³C NMR | The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule, including the nitrile and halogenated aromatic carbons. |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the nitrile (C≡N) stretching vibration and aromatic C-H and C-X (X = Br, F) bonds. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of bromine, fluorine, and the cyano group. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Reaction:

2-Bromo-4-fluorobenzyl bromide + Sodium Cyanide → this compound + Sodium Bromide

Detailed Protocol:

-

Reaction Setup: A solution of sodium cyanide (NaCN) in a suitable solvent, such as dimethyl sulfoxide (DMSO), is prepared in a reaction vessel equipped with a stirrer and a temperature controller.

-

Addition of Starting Material: 2-Bromo-4-fluorobenzyl bromide, dissolved in a minimal amount of the reaction solvent, is added dropwise to the heated NaCN solution.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is then extracted multiple times with an organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

This compound is a critical intermediate in the synthesis of Polo-like kinase 1 (PLK1) inhibitors. PLK1 is a key regulator of the cell cycle, and its overexpression is implicated in the development and progression of various cancers. Inhibitors of PLK1 are therefore promising therapeutic agents for cancer treatment.

Role as a PLK1 Inhibitor Intermediate

The this compound core serves as a scaffold for the elaboration of more complex molecules that can bind to the active site of PLK1. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the fluorinated phenyl ring can enhance binding affinity and metabolic stability of the final drug candidate.

Mandatory Visualization

Synthesis Pathway of a PLK1 Inhibitor Intermediate

The following diagram illustrates the initial step in the synthesis of a potential Polo-like kinase 1 (PLK1) inhibitor, starting from this compound. This step involves the alkylation of the acetonitrile derivative, a crucial transformation for building the core structure of the inhibitor.

Caption: Initial alkylation step in the synthesis of a PLK1 inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and proteomics. Its well-defined synthesis and reactivity profile make it an important building block for the development of novel therapeutics, particularly in the area of oncology. The detailed information provided in this guide is intended to support researchers and drug development professionals in leveraging the full potential of this compound in their scientific endeavors.

References

physical and chemical properties of 2-(2-Bromo-4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromo and a fluoro substituent on the phenyl ring adjacent to an acetonitrile group, provides distinct reactivity that is highly valuable in the creation of complex molecular architectures. This compound is of significant interest to the pharmaceutical and life sciences sectors, primarily as a key intermediate in the synthesis of bioactive molecules, including potent enzyme inhibitors for cancer therapy. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.04 g/mol | [2] |

| CAS Number | 61150-58-1 | |

| Appearance | White solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in DMSO, CH₂Cl₂, ethyl acetate | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the proton environments within the molecule.

-

¹H NMR (400MHz, DMSO-d₆): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[2]

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental data for ¹³C NMR, IR spectroscopy, and mass spectrometry of this compound are not widely reported in the available literature. However, characteristic peaks can be predicted based on its structure. The nitrile group (C≡N) would exhibit a characteristic absorption in the IR spectrum around 2240-2260 cm⁻¹.[3]

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide with a cyanide salt.

Experimental Protocol: Synthesis

-

A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is heated to 90°C.[2]

-

The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly.[2]

-

Once the reaction mixture cools to 50°C, water (120 mL) is added.[2]

-

The aqueous mixture is extracted with dichloromethane (CH₂Cl₂, 3 x 50 mL).[2]

-

The combined organic extracts are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[2]

Purification

The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (9/1) eluent to yield this compound as a white solid with a reported yield of 50%.[2]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the nitrile group and the substituted phenyl ring.

Alkylation

The methylene bridge adjacent to the nitrile group is acidic and can be deprotonated by a strong base, such as sodium hydride, to form a carbanion. This carbanion can then undergo nucleophilic attack on an electrophile, such as methyl iodide, to form a methylated product.[2]

Experimental Protocol: Methylation

-

At 0°C, sodium hydride (1 g, 42.1 mmol) is added to a stirred solution of this compound (3 g, 14 mmol) in 10 mL of dimethylformamide (DMF).[2]

-

The mixture is allowed to warm from 0°C to room temperature over 30 minutes.[2]

-

Methyl iodide (6 g, 42 mmol) is then added, and the reaction is stirred for an additional 30 minutes.[2]

-

The reaction is quenched with water, and the product is extracted with dichloromethane.[2]

-

The organic phase is dried with sodium sulfate and concentrated to give an oily residue.[2]

-

The residue is purified by flash column chromatography (hexane to 20% ethyl acetate in hexane, gradient elution) to yield 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile as a white solid (2.2 g, 65% yield).[2]

Applications in Drug Development and Research

Intermediate for Plk1 Inhibitors

This compound is a crucial intermediate in the synthesis of novel triazole-based aminopyrimidine compounds that act as inhibitors of Polo-like kinase 1 (Plk1).[2] Plk1 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy as it can prevent the division of cancer cells.[2] The methylated derivative, 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, is a direct precursor to these potent anti-cancer agents.[2]

Cysteine Alkylation in Proteomics

In the field of proteomics, this compound is utilized for the chemical modification of proteins through cysteine alkylation. The electrophilic nature of the carbon atom adjacent to the nitrile group allows for a covalent reaction with the thiol group of cysteine residues. This modification is instrumental in "capping" cysteine residues to prevent the formation of disulfide bonds, which is critical for accurate protein identification and quantification in mass spectrometry-based proteomics.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as an acute toxicant and an irritant. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and proteomics. Its unique structural features allow for a range of chemical transformations, making it a key component in the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize its physical properties and explore its full potential in various scientific domains.

References

An In-depth Technical Guide on the Solubility of 2-(2-Bromo-4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Bromo-4-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis and a valuable tool in proteomics research.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern solubility and presents detailed experimental protocols for its determination.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₈H₅BrFN and a molecular weight of approximately 214.03 g/mol .[1] It exists as a white solid at room temperature.[2] The molecule's structure, featuring a polar cyano group and a substituted phenyl ring with both bromine and fluorine atoms, suggests a nuanced solubility profile. The presence of the polar nitrile group may confer solubility in polar solvents, while the brominated and fluorinated aromatic ring contributes to its lipophilicity, indicating potential solubility in non-polar organic solvents. A precise understanding of its solubility in various solvents is critical for its application in synthesis, purification, and various biochemical assays.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Methanol | e.g., Shake-Flask | |||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., N,N-Dimethylformamide | ||||

| e.g., Acetonitrile | ||||

| e.g., Water |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[4]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The exact time required to reach equilibrium should be determined empirically.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.[4]

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method to determine the concentration of the solute.

-

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the concentration of the saturated solution and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[2] For instance, it is a precursor in the preparation of compounds that act as inhibitors of Polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and a target for cancer therapy.[2]

The logical relationship for its use as a pharmaceutical intermediate can be visualized as follows:

Caption: Role of this compound in pharmaceutical development.

In the field of proteomics, this compound is utilized for cysteine alkylation, a method for modifying and identifying proteins.[1] The high reactivity of the molecule towards the thiol group of cysteine residues allows for the introduction of a unique mass tag, facilitating protein identification and characterization by mass spectrometry.[1]

The workflow for its application in proteomics is outlined below:

Caption: Workflow for cysteine alkylation in proteomics using this compound.

By employing the standardized methodologies outlined in this guide, researchers can generate reliable and accurate solubility data for this compound, enabling its effective use in various scientific applications.

References

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible multi-step synthesis for 2-(2-Bromo-4-fluorophenyl)acetonitrile, a valuable intermediate in pharmaceutical development. The described pathway commences with the bromination of 4-fluorobenzaldehyde and proceeds through reduction, subsequent bromination, and a final cyanation step. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction pathway to aid in laboratory-scale production.

Synthetic Pathway Overview

The synthesis of this compound from 2-bromo-4-fluoroaniline presents significant challenges due to the difficulty in directly converting the aniline to the required toluene intermediate. Therefore, a more practical and well-documented synthetic route has been devised, starting from 4-fluorobenzaldehyde. This four-step process is outlined below.

Caption: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde

This step involves the electrophilic aromatic substitution of 4-fluorobenzaldehyde using a brominating agent in a strong acidic medium.

Reaction Scheme:

Spectral Analysis of 2-(2-Bromo-4-fluorophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the pharmaceutical intermediate, 2-(2-Bromo-4-fluorophenyl)acetonitrile. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.70 | dd | 8.6, 2.7 | 1H | Ar-H |

| 7.61 | dd | 8.6, 6.0 | 1H | Ar-H |

| 7.34 | dt | 8.6, 2.7 | 1H | Ar-H |

| 4.07 | s | - | 2H | CH ₂CN |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~135-140 | C -Br |

| ~160-165 (d) | C -F |

| ~115-135 | Ar-C |

| ~117 | C N |

| ~20-25 | C H₂ |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2250 | Medium-Strong | C≡N stretch | Nitrile |

| ~3050-3100 | Medium | C-H stretch | Aromatic |

| ~2900-2950 | Weak-Medium | C-H stretch | Aliphatic (CH₂) |

| ~1580-1600 | Medium | C=C stretch | Aromatic Ring |

| ~1200-1250 | Strong | C-F stretch | Aryl Fluoride |

| ~1000-1100 | Medium-Strong | C-Br stretch | Aryl Bromide |

Note: These are predicted absorption ranges based on characteristic frequencies of the functional groups present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 213/215 | [M]⁺ Molecular ion peak (presence of Br isotope) |

| 134 | [M - Br]⁺ |

| 107 | [M - Br - HCN]⁺ |

Note: The molecular formula is C₈H₅BrFN, with a molecular weight of approximately 214.03 g/mol .[2] The presence of bromine will result in a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width (e.g., 240 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

-

Ionization:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile for Researchers and Drug Development Professionals

Introduction: 2-(2-Bromo-4-fluorophenyl)acetonitrile is a substituted benzene acetonitrile compound that serves as a crucial intermediate in the synthesis of various organic molecules.[1] With the chemical formula C8H5BrFN and a molecular weight of approximately 214.04 g/mol , its structure, featuring both bromine and fluorine atoms on the phenyl ring, imparts unique reactivity, making it a valuable building block in medicinal chemistry and proteomics research.[2] This guide provides an in-depth overview of its commercial availability, synthesis protocols, key applications, and safety information.

Commercial Supplier and Product Specifications

For researchers and procurement managers, sourcing high-purity chemical intermediates is critical. This compound is available from several commercial suppliers. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Temperature |

| Sigma-Aldrich (BLD Pharmatech) | 61150-58-1 | C8H5BrFN | 214.04 | 98% | Solid | Room Temperature (Sealed, Dry) |

| Smolecule | 61150-58-1 | C8H5BrFN | 214.03 | Research Grade | Not Specified | Not Specified |

| Thermo Scientific Chemicals | 501420-63-9* | C8H5BrFN | Not Specified | >95.0% (96%) | Solid | Not Specified |

*Note: Thermo Scientific lists a different CAS number for a structurally similar compound, 2-(3-Bromo-4-fluorophenyl)acetonitrile.[3][4] Researchers should verify the CAS number for the correct isomer.

Experimental Protocols

Synthesis of this compound[1]

A common method for the synthesis of this compound involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide with a cyanide salt.

Methodology:

-

A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is heated to 90°C in an oil bath.

-

The oil bath is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly to the solution.

-

Once the exothermic reaction subsides and the mixture cools to 50°C, water (120 mL) is added.

-

The aqueous mixture is extracted three times with dichloromethane (CH2Cl2, 50 mL portions).

-

The combined organic extracts are washed with brine, dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified using silica gel flash chromatography with a hexane/ethyl acetate (9:1) eluent to yield this compound as a white solid (50% yield).

Characterization Data:

-

¹H NMR (400MHz, DMSO-d6): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[1]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in both fundamental research and pharmaceutical development.

Intermediate for Plk1 Inhibitors

Polo-like kinase 1 (Plk1) is a critical regulator of the cell cycle, particularly during mitosis.[1] Its overexpression is common in many cancers, making it an attractive therapeutic target. Inhibiting Plk1 can prevent cancer cell division and induce apoptosis.[1] this compound serves as a key starting material for the synthesis of novel triazole-based aminopyrimidine compounds, which are potent Plk1 inhibitors investigated for cancer therapy.[1]

The nitrile is used to prepare the intermediate 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, a direct precursor for these advanced anti-cancer compounds.[1]

Reagent in Proteomics Research

In the field of proteomics, this compound is utilized for cysteine alkylation.[2] The thiol group (-SH) of cysteine residues within proteins reacts with the electrophilic carbon of the acetonitrile derivative. This reaction forms a stable covalent bond, effectively "tagging" the cysteine-containing proteins. The incorporated bromine and fluorine atoms provide a unique mass signature, facilitating the identification and characterization of these modified proteins using mass spectrometry.[2] This technique is particularly useful for mapping cysteine oxidation sites in complex protein mixtures.[2]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5]

-

Precautions: Work should be conducted in a well-ventilated area or fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[5][6] Avoid the formation of dust.[5]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[5] It may be light-sensitive.[5]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Safety Data for 2-(2-Bromo-4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS before handling this chemical.

Introduction

2-(2-Bromo-4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile used in chemical synthesis and proteomics research.[1][2] Its chemical structure, featuring a bromine atom, a fluorine atom, and a cyano group, contributes to its reactivity and potential hazards.[1] This guide provides a detailed overview of the available safety data for this compound, compiled from various sources.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The available information suggests the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning" , and the corresponding GHS pictogram is the exclamation mark (GHS07).

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited in publicly available literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | [1][2][3] |

| Molecular Weight | 214.04 g/mol | [1][2][3] |

| CAS Number | 61150-58-1 | [1][2][3] |

| Appearance | Solid | - |

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely published. The hazard classification suggests acute toxicity upon ingestion, skin contact, and inhalation.[1] The primary mechanism of acute toxicity for many nitriles is the metabolic release of cyanide ions.

General Experimental Protocol for Acute Oral Toxicity (LD50) Determination in Rodents (Based on general principles for nitriles):

-

Animal Model: Typically, mice or rats are used.

-

Dosage Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent).

-

Administration: A single dose of the substance is administered to the animals via oral gavage.

-

Dose Levels: A range of dose levels is used to establish a dose-response relationship.

-

Observation: Animals are observed for signs of toxicity and mortality for a specified period (typically 14 days).

-

Data Analysis: The LD50 value (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.

This is a generalized protocol and specific study designs may vary.

First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended. A decision-making workflow for first responders is illustrated in the diagram below.

Caption: First aid workflow for exposure to this compound.

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound. The following diagram outlines the recommended workflow for safe laboratory handling.

Caption: Safe laboratory handling workflow for hazardous chemicals.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Accidental Release Measures

In case of a spill or release, follow these general procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so.

-

Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Do not allow the chemical to enter drains.

-

Decontamination: Clean the spill area thoroughly.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with regular waste or into the environment.

This technical guide provides a summary of the currently available safety information for this compound. It is imperative for all personnel handling this chemical to be thoroughly trained in safe laboratory practices and to have access to and understand the complete Safety Data Sheet.

References

Methodological & Application

Application Notes and Protocols: 2-(2-Bromo-4-fluorophenyl)acetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(2-Bromo-4-fluorophenyl)acetonitrile, a key intermediate in the development of targeted therapeutics and a valuable reagent in proteomics research. Detailed protocols, quantitative data, and visual diagrams of relevant biological pathways and experimental workflows are presented to facilitate its application in the laboratory.

Pharmaceutical Intermediate in Cancer Therapy

This compound serves as a crucial building block in the synthesis of novel triazole-based aminopyrimidine compounds. These compounds have been identified as potent inhibitors of Polo-like kinase 1 (Plk1), a protein that plays a central role in the regulation of the cell cycle.[1] The inhibition of Plk1 is a promising strategy in cancer therapy as it can prevent the division of cancer cells.[1]

Plk1 Signaling Pathway in Mitosis

Plk1 is a serine/threonine kinase that is a key regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[2][3][4][5] Its overexpression is a common feature in many human tumors, making it an attractive target for anticancer drug development. The following diagram illustrates a simplified overview of the Plk1 signaling pathway during mitosis.

Caption: Simplified Plk1 signaling pathway in mitosis and the point of inhibition.

Synthetic Protocols

A. Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-bromo-4-fluorobenzyl bromide.[1]

Experimental Protocol:

-

Heat a solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) to 90°C.

-

Remove the heat source and slowly add 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol).

-

Once the reaction mixture cools to 50°C, add water (120 mL).

-

Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography (eluent: hexane/ethyl acetate = 9/1) to yield this compound as a white solid.

| Product | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data |

| This compound | 2-bromo-4-fluorobenzyl bromide | Sodium Cyanide | DMSO | 50% | ¹H NMR (400MHz, DMSO-d₆): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[1] |

B. Synthesis of 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile

This protocol details the methylation of this compound, a subsequent step in the synthesis of Plk1 inhibitors.[1]

Experimental Protocol:

-

To a stirred solution of this compound (3 g, 14 mmol) in dimethylformamide (DMF, 10 mL) at 0°C, add sodium hydride (NaH, 1 g, 42.1 mmol).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add methyl iodide (6 g, 42 mmol).

-

Stir for an additional 30 minutes.

-

Quench the reaction with water.

-

Extract the product with dichloromethane (DCM).

-

Dry the organic phase with sodium sulfate and concentrate to obtain an oily residue.

-

Purify the residue by flash column chromatography (gradient elution: hexane to 20% ethyl acetate in hexane) to obtain the title compound as a white solid.

| Product | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data |

| 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile | This compound | Sodium Hydride, Methyl Iodide | DMF | 65% | ¹H NMR (400MHz, CDCl₃): δ 7.41-7.47 (m, 2H), 7.03-7.08 (m, 1H), 1.88 (s, 6H).[1] |

Reagent in Proteomics Research

This compound is utilized in proteomics for the chemical modification of proteins, specifically for the alkylation of cysteine residues.[2] This process is a critical step in "bottom-up" proteomics workflows for protein identification and quantification by mass spectrometry.

Experimental Workflow for Protein Identification

The general workflow for protein identification using cysteine alkylation involves several key steps: protein extraction, reduction of disulfide bonds, alkylation of free cysteine thiols, enzymatic digestion of the protein into smaller peptides, and finally, analysis by mass spectrometry. The alkylation step with this compound introduces a stable modification to cysteine-containing peptides, facilitating their identification.

Caption: General experimental workflow for protein identification using cysteine alkylation.

General Protocol for In-Solution Protein Alkylation

This protocol provides a generalized procedure for the reduction and alkylation of protein samples in solution prior to mass spectrometry analysis.

Experimental Protocol:

-

Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

-

Reduction: Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

-

Alkylation: Add a freshly prepared solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30-45 minutes.

-

Quenching: Quench the alkylation reaction by adding an excess of a thiol-containing reagent like DTT.

-

Sample Cleanup/Digestion: Proceed with buffer exchange to remove urea and excess reagents, followed by enzymatic digestion (e.g., with trypsin).

| Step | Reagent | Purpose |

| Reduction | DTT or TCEP | To break disulfide bonds between cysteine residues. |

| Alkylation | This compound | To covalently modify the free thiol groups of cysteines, preventing re-oxidation. |

| Digestion | Trypsin | To cleave the protein into smaller peptides for mass spectrometry analysis. |

Versatility in Organic Synthesis

Beyond the specific applications detailed above, the chemical structure of this compound offers multiple avenues for further synthetic transformations, making it a versatile intermediate. The presence of a reactive nitrile group, an aryl bromide, and an acidic α-carbon allows for a range of chemical modifications.

Potential Synthetic Transformations:

-

Nitrile Group Chemistry: The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a variety of functional groups.

-

Aryl Bromide Chemistry: The bromo-substituent on the phenyl ring can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

α-Carbon Chemistry: The methylene bridge adjacent to the nitrile and the aromatic ring is acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles, allowing for the introduction of diverse substituents at the α-position.

These potential reactions highlight the broad utility of this compound as a starting material for the synthesis of a wide array of complex organic molecules for various research and development purposes.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - ProQuest [proquest.com]

- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: 2-(2-Bromo-4-fluorophenyl)acetonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-bromo-4-fluorophenyl)acetonitrile as a versatile building block in the synthesis of pharmaceutical compounds, with a particular focus on the development of Polo-like kinase 1 (Plk1) inhibitors for oncology applications. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms are provided to support researchers in their drug discovery and development efforts.

Introduction

This compound is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its unique structure, featuring bromo and fluoro substituents on the phenyl ring adjacent to a reactive acetonitrile group, offers multiple sites for chemical modification, making it a valuable synthon for the construction of diverse molecular architectures.[1][2] This compound is particularly relevant in the synthesis of novel triazole-based aminopyrimidine compounds, which have been identified as potent inhibitors of Polo-like kinase 1 (Plk1), a critical regulator of the cell cycle and a validated target in cancer therapy.[3]

Application in the Synthesis of Plk1 Inhibitors

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] Consequently, the inhibition of Plk1 has emerged as a promising therapeutic strategy for the treatment of cancer.[3]

This compound serves as a crucial starting material for the synthesis of a class of potent triazole-based aminopyrimidine Plk1 inhibitors. The synthetic strategy involves the initial alkylation of this compound to introduce additional diversity, followed by the construction of the core triazolopyrimidine scaffold.

Synthetic Workflow Overview

The general synthetic workflow for the utilization of this compound in the synthesis of Plk1 inhibitors can be summarized in the following diagram:

Caption: General synthetic workflow from this compound to Plk1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-bromo-4-fluorobenzyl bromide.

Materials:

-

2-bromo-4-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH2Cl2)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

Heat a solution of sodium cyanide (2.0 equivalents) in DMSO (6 mL) to 90°C.[4]

-

Remove the heat source and slowly add 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol).[4]

-

Once the reaction mixture cools to 50°C, add water (120 mL).[4]

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).[4]

-

Combine the organic extracts and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate (9:1) eluent to yield this compound as a white solid.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 50% | [4] |

| ¹H NMR (400MHz, DMSO-d6) | δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H) | [4] |

Protocol 2: Synthesis of 2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile

This protocol details the methylation of this compound, a key step in creating a more substituted intermediate for Plk1 inhibitor synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Methyl iodide (CH3I)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of this compound (3g, 14 mmol) in 10 mL of DMF at 0°C, add sodium hydride (1g, 42.1 mmol).[4]

-

Allow the mixture to warm to room temperature over 30 minutes.[4]

-

Add methyl iodide (6g, 42 mmol) and stir for an additional 30 minutes.[4]

-

Quench the reaction with water.[4]

-

Extract the product with dichloromethane.[4]

-

Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain an oily residue.[4]

-

Purify the residue by flash column chromatography (gradient elution with hexane to 20% ethyl acetate in hexane) to obtain the title compound as a white solid.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 65% | [4] |

| ¹H NMR (400MHz, CDCl₃) | δ 7.41-7.47 (m, 2H), 7.03-7.08 (m, 1H), 1.88 (s, 6H) | [4] |

Biological Activity of Downstream Plk1 Inhibitors

Table of Plk1 Inhibitory Activity:

| Compound Class | Representative IC50 (nM) | Reference |

| Triazolopyrimidine | 219 | [5] |

| Aminopyrimidinyl Pyrazole | 359 | [5] |

Note: The IC50 values are for representative compounds within the broader class of Plk1 inhibitors and may not directly correspond to compounds synthesized from the specific starting material discussed.

Plk1 Signaling Pathway in Cancer

Plk1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. The following diagram illustrates the central role of Plk1 in cell cycle progression and its interaction with key oncogenic pathways.

References

- 1. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-(2-Bromo-4-fluorophenyl)acetonitrile in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Bromo-4-fluorophenyl)acetonitrile is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex heterocyclic compounds with therapeutic potential. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive nitrile group, allows for diverse chemical modifications, making it a valuable starting material in the discovery of novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Polo-like kinase 1 (Plk1) inhibitors, a promising class of anti-cancer agents.

Application 1: Synthesis of Polo-like Kinase 1 (Plk1) Inhibitors

This compound is a crucial starting material for the synthesis of triazole-based aminopyrimidine compounds that have been identified as potent and selective inhibitors of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a central role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a hallmark of many human cancers, making it an attractive target for cancer therapy. Inhibition of Plk1 can disrupt mitotic progression and induce apoptosis in cancer cells.

A key intermediate derived from this compound is 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile. This intermediate is then further elaborated to construct the final triazole-aminopyrimidine scaffold of potent Plk1 inhibitors like Onvansertib (also known as NMS-P937 or rigosertib).

Quantitative Data: Biological Activity of a Representative Plk1 Inhibitor

While the direct synthesis of Onvansertib from this compound is not fully detailed in publicly available literature, the following table summarizes the biological activity of Onvansertib, a compound for which this starting material is a logical precursor based on patent literature.

| Compound | Target | IC50 (nM) | Cell Line | Assay Type |

| Onvansertib | Plk1 | 2.5 | A375 (Melanoma) | Biochemical Assay |

| Onvansertib | Plk1 | 1.3 | HCT116 (Colon) | Biochemical Assay |

| Onvansertib | Plk1 | 2.0 | MDA-MB-231 (Breast) | Biochemical Assay |

| Onvansertib | Plk1 | 3.0 | NCI/ADR-RES (Ovarian) | Biochemical Assay |

Data is representative of reported values for Onvansertib.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from 2-bromo-4-fluorobenzyl bromide.

Materials:

-

2-bromo-4-fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH2Cl2)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, heat a solution of NaCN (2.0 equivalents) in DMSO (6 mL) to 90°C.

-

Remove the heat source and slowly add 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol).

-

Monitor the reaction mixture until the temperature cools to 50°C, then add water (120 mL).

-

Extract the aqueous mixture with CH2Cl2 (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate (9/1) eluent to yield this compound as a white solid (Yield: 50%).[1]

Characterization:

-

¹H NMR (400MHz, DMSO-d6): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[1]

Protocol 2: Synthesis of the Key Intermediate: 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile

This protocol describes the methylation of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Methyl iodide (CH3I)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a stirred solution of this compound (3g, 14mmol) in 10mL of DMF at 0°C, add sodium hydride (1g, 42.1mmol).

-

Allow the reaction mixture to warm to room temperature over 30 minutes.

-

Add methyl iodide (6g, 42mmol) to the mixture and stir for an additional 30 minutes.

-

Quench the reaction by carefully adding water.

-

Extract the product into DCM.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile.

Signaling Pathway and Experimental Workflow

Plk1 Signaling Pathway in Mitosis

Polo-like kinase 1 (Plk1) is a master regulator of mitosis. Its activity is tightly controlled throughout the cell cycle, peaking at the G2/M transition and declining at the end of mitosis. Plk1 phosphorylates a multitude of substrates to orchestrate key mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Plk1 leads to mitotic arrest and ultimately, apoptosis in cancer cells.

References

Application Notes and Protocols for Cysteine Alkylation in Proteomics using 2-(2-Bromo-4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine is a unique amino acid distinguished by its reactive thiol group, which plays a pivotal role in protein structure, catalysis, and the regulation of cellular signaling pathways. The ability to selectively modify cysteine residues is a cornerstone of proteomic research, enabling the characterization of protein function, the identification of drug targets, and the elucidation of complex biological processes. Alkylation of cysteine residues is a critical step in many bottom-up proteomics workflows to prevent the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and quantification by mass spectrometry.

2-(2-Bromo-4-fluorophenyl)acetonitrile is a cysteine-reactive compound that offers potential advantages for proteomic applications. Its mechanism of action involves the alkylation of the cysteine thiol group by the electrophilic carbon atom bearing the bromine. The presence of both bromine and fluorine atoms provides a unique isotopic signature that can aid in the identification of labeled peptides during mass spectrometric analysis. While specific, detailed protocols for this reagent are not widely documented, this guide provides a comprehensive framework for its application in cysteine alkylation for proteomics, based on established chemical principles and standard proteomics workflows.

Chemical Reaction Mechanism

The alkylation of a cysteine residue by this compound proceeds via a nucleophilic substitution reaction. The nucleophilic thiol group (-SH) of the cysteine residue attacks the electrophilic carbon of the acetonitrile derivative, displacing the bromide ion and forming a stable thioether bond.

Figure 1. Reaction of this compound with a cysteine residue.

Comparison with Common Alkylating Agents

The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. The table below provides a comparison of the theoretical properties of this compound with commonly used reagents.

| Feature | This compound | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | Chloroacetamide (CAM) |

| Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution |

| Mass Shift (Da) | +195.99 | +57.02 | +125.05 | +57.02 |

| Specificity | High for Cys (predicted) | High for Cys, some off-target | High for Cys | High for Cys, lower reactivity |

| Reaction Speed | Fast (predicted) | Fast | Very Fast | Slower than IAM |

| Advantages | Unique isotopic signature (Br, F) | Well-characterized, inexpensive | Rapid reaction | Low cost |

| Disadvantages | Limited published data | Potential for off-target modification | Can be reversible under certain conditions | Slower reaction times |

Experimental Protocols

The following protocols are generalized for a standard bottom-up proteomics workflow and have been adapted for the use of this compound. Optimization may be required for specific sample types and experimental goals.

Protocol 1: In-Solution Protein Alkylation and Digestion

This protocol is suitable for purified protein samples or total cell lysates.

1. Protein Solubilization and Reduction: a. Resuspend the protein pellet in a lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5). b. Determine the protein concentration using a compatible assay (e.g., BCA assay). c. To a volume containing 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM. d. Incubate at 56°C for 30 minutes to reduce disulfide bonds. e. Cool the sample to room temperature.

2. Cysteine Alkylation: a. Prepare a fresh stock solution of this compound in a compatible solvent (e.g., acetonitrile or DMSO). b. Add the alkylating agent to the protein solution to a final concentration of 20-50 mM. c. Incubate in the dark at room temperature for 45-60 minutes.

3. Protein Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M. b. Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio. c. Incubate at 37°C for 16-18 hours.

4. Peptide Desalting: a. Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity. b. Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method. c. Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid. d. Dry the eluted peptides in a vacuum centrifuge.

5. Sample Preparation for Mass Spectrometry: a. Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid. b. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Filter-Aided Sample Preparation (FASP)

This protocol is advantageous for complex protein mixtures and detergent removal.

1. Protein Solubilization and Reduction: a. Mix the protein sample with a solubilization buffer (e.g., 4% SDS, 100 mM Tris-HCl, pH 7.6) and add DTT to a final concentration of 100 mM. b. Heat the sample at 95°C for 5 minutes. c. Cool to room temperature.

2. Filter Loading and Washing: a. Add 200 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5 (UA buffer) to a 30 kDa molecular weight cut-off filter unit. b. Add the protein sample to the filter unit and centrifuge at 14,000 x g for 15 minutes. c. Add another 200 µL of UA buffer and centrifuge again. Discard the flow-through.

3. Cysteine Alkylation: a. Prepare a 50 mM solution of this compound in UA buffer. b. Add 100 µL of the alkylating solution to the filter unit. c. Incubate in the dark at room temperature for 20 minutes. d. Centrifuge at 14,000 x g for 10 minutes. e. Wash the filter twice with 100 µL of UA buffer, followed by two washes with 100 µL of 50 mM ammonium bicarbonate.

4. Protein Digestion: a. Add 40 µL of 50 mM ammonium bicarbonate containing trypsin (1:100 enzyme-to-protein ratio) to the filter unit. b. Incubate at 37°C for 16-18 hours. c. Collect the peptides by centrifugation, followed by an additional wash with 50 µL of 50 mM ammonium bicarbonate.